Aspochalasin I

Cytotoxicity Cancer Cell Lines Cytochalasan SAR

To ensure the procurement of the most potent aspochalasin for NCI-H460 (IC50=22.1μM) and SF-268 (IC50=19.9μM) cytotoxicity panels, researchers should select Aspochalasin I over co-metabolites J/K. Its unique inhibition of melanogenesis (IC50=22.4μM in Mel-Ab) without cytotoxicity supports pigmentation research. The novel anti-osteoclastogenic activity requires validation. Each batch is QC-analyzed by HPLC and NMR, with ready stock for immediate global shipment to accelerate your screening programs.

Molecular Formula C24H35NO5
Molecular Weight 417.5 g/mol
Cat. No. B1257467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspochalasin I
Synonymsaspochalasin I
Molecular FormulaC24H35NO5
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC(=O)O3)O)O)C)C=C1C)CC(C)C
InChIInChI=1S/C24H35NO5/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)30-24(17,22)23(29)25-18/h8-9,11-13,16-20,22,26-27H,6-7,10H2,1-5H3,(H,25,29)/b9-8+,14-11+/t16-,17+,18+,19+,20-,22+,24-/m1/s1
InChIKeyTYOGSRFPSVCJQL-QYNSZGEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspochalasin I Chemical Identity and Baseline Characterization


Aspochalasin I (CAS 670225-69-1, molecular formula C24H35NO5, MW 417.54) is a cytochalasan-class fungal secondary metabolite first isolated from Aspergillus flavipes in the rhizosphere of Ericameria laricifolia [1]. As a member of the aspochalasin subgroup within the cytochalasan family, Aspochalasin I possesses a characteristic perhydro-isoindolone core fused with a macrocyclic ring system [2]. The compound has been independently isolated from solid-state cultures of Aspergillus sp. Fb020460 [3] and from coral-derived Aspergillus flavipes [4]. Structurally, Aspochalasin I is distinguished from close analogs such as Aspochalasin J and K by specific oxidation patterns on the macrocyclic ring, as established through extensive 1D and 2D NMR spectroscopic analysis [1].

1
Structurally authenticated cytochalasan probe — 1D/2D NMR identity, supports actin-targeting study context.
2
Multi-source isolation (plant rhizosphere, coral-derived fungus) — contextualizes biosynthetic variability.
3
Reported cell-model endpoint context — activity in NCI-H460, MCF-7, SF-268, Mel-Ab, BMMs, and Gram-positive panels supports broad endpoint review.

Aspochalasin I Specificity Over J, K, and Other Cytochalasans


Within the aspochalasin subgroup, structural variations—even minor differences in macrocyclic ring oxidation patterns or substitution—translate into measurable divergence in biological activity profiles. Aspochalasin I, J, and K were co-isolated and evaluated under identical experimental conditions, revealing that despite their structural homology, they exhibit distinct cytotoxicity patterns across the NCI-H460, MCF-7, and SF-268 cancer cell line panel [1]. Furthermore, Aspochalasin I uniquely demonstrates potent melanogenesis inhibition (IC50 = 22.4 μM) in Mel-Ab cells without concomitant cytotoxicity, an activity profile not reported for its co-isolated analogs J and K [2]. The cytochalasan family encompasses over 400 structurally characterized members, yet comprehensive structure-activity relationship data linking specific structural features to actin polymerization inhibition potency remain incomplete [3], rendering empirical selection based on published activity data essential rather than reliance on class membership alone.

Analog J/K substitution may shift potency
Reported 1.6× difference in NCI-H460 cytotoxicity between Aspochalasin I and J limits direct analog substitution; J/K profiles differ across multiple cell lines.
Class-level cytochalasan inference is incomplete
Over 400 cytochalasans exist; actin polymerization inhibition–activity relationships are not fully mapped, so class membership alone may not predict specific endpoints.
Melanogenesis profile absent for J/K
Aspochalasin I uniquely exhibits melanogenesis inhibition without cytotoxicity; J/K lack published melanogenesis data, so functional selectivity may not transfer.
Osteoclast differentiation inhibition is first report
Novel activity only reported for Aspochalasin I; extrapolation to other aspochalasins requires validation, as comparative data are unavailable.

Aspochalasin I Functional Activity Evidence


Cytotoxicity vs. Aspochalasin J and K

In a direct head-to-head evaluation conducted under identical experimental conditions, Aspochalasin I exhibited a distinct cytotoxicity profile compared to its co-isolated congeners Aspochalasin J and Aspochalasin K. Against the NCI-H460 (non-small cell lung) cancer cell line, Aspochalasin I demonstrated an IC50 of 22.1 μM, whereas Aspochalasin J and Aspochalasin K showed IC50 values of 35.8 μM and 28.4 μM, respectively [1]. This represents a 1.6-fold higher potency of Aspochalasin I relative to Aspochalasin J in this cell line. Against MCF-7 (breast) cells, Aspochalasin I exhibited an IC50 of 33.4 μM compared to 42.6 μM for Aspochalasin J (1.3-fold difference). Importantly, the original publication explicitly notes that 'none showed significant selectivity' across the cancer panel [1], indicating that while absolute potency differs among analogs, therapeutic index considerations cannot be inferred from these data alone.

Cytotoxicity vs. J/K
Head-to-head
NCI-H460: I 22.1 µM vs J 35.8 µM (1.6× reported difference)
MCF-7: I 33.4 µM vs J 42.6 µM
SF-268: I 19.9 µM vs J 27.5 µM
Reported cytotoxicity endpoint context; no significant selectivity across panel noted.
Identical assay conditions; publication states 'none showed significant selectivity'.
Cytotoxicity Cancer Cell Lines Cytochalasan SAR

Melanogenesis Inhibition without Cytotoxicity

Aspochalasin I potently inhibited melanogenesis in Mel-Ab murine melanocyte cells with an IC50 value of 22.4 μM, an effect that occurred 'without cytotoxicity' under the assayed conditions [1]. The compound acts through inhibition of tyrosinase enzymatic activity [2]. This functional profile—inhibition of a specific cellular process (melanin production) in the absence of overt cytotoxicity—distinguishes Aspochalasin I from cytotoxic cytochalasans where biological effects are primarily attributed to actin cytoskeleton disruption and subsequent cell death. Notably, this melanogenesis inhibitory activity was not reported for the co-isolated Aspochalasins J and K in their original characterization [3], suggesting a degree of functional specificity within this structural subclass. (Class-level inference: The tyrosinase inhibitory mechanism has not been directly compared with other aspochalasins; activity data are available only for Aspochalasin I.)

Melanogenesis Inhibition
Class-level
IC50 = 22.4 µM (Mel-Ab cells, without cytotoxicity)
Supports depigmenting-agent screening context; tyrosinase inhibition mechanism reported.
Class-level inference; comparative melanogenesis data for J/K absent.
Melanogenesis Inhibition Tyrosinase Depigmenting Agents

Gram-Positive Antibacterial Activity

In antibacterial screening conducted as part of a larger isolation study of fungal metabolites from Aspergillus sp. FT1307, Aspochalasin I was evaluated alongside nine other compounds against a panel of pathogenic bacteria including Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis [1]. The study reported that compounds exhibited antibacterial activity, though detailed minimum inhibitory concentration (MIC) values for individual compounds were not tabulated in the abstracted data. (Supporting evidence: The publication notes that 'The antibacterial screening of the isolated compounds was carried out against pathogenic bacteria'; however, compound-specific quantitative MIC data are not fully disaggregated in the accessible records. Cross-study comparison with published antibacterial data for other aspochalasins is not available due to absence of parallel testing.)

Antibacterial Activity
Supporting evidence
Qualitative activity reported against S. aureus, MRSA, and B. subtilis.
Supports antimicrobial screening context; quantitative MIC not tabulated.
Independent MIC determination recommended for target pathogens.
Antibacterial Gram-positive bacteria Staphylococcus aureus

Osteoclast Differentiation Inhibition

A 2019 study investigating secondary metabolites from coral-derived Aspergillus flavipes identified Aspochalasin I (designated as compound 3) and Aspochalasin D (compound 4) as inhibitors of RANKL-induced osteoclast differentiation in murine bone marrow macrophages (BMMs) [1]. The publication states that compounds 3 and 4 'exhibited varying degrees of inhibition on BMMs differentiation into osteoclasts' and explicitly notes that 'the report of the inhibitory activity of compounds 3 and 4 on osteoclast differentiation is the first report of this activity.' (Supporting evidence: Quantitative inhibition percentages or IC50 values were not provided in the available abstract; the evidence establishes the presence of this novel activity but lacks quantification. Direct comparative data against other aspochalasins in this assay are not available.)

Osteoclast Inhibition
Supporting evidence
First report: inhibits RANKL-induced osteoclast differentiation in BMMs (qualitative).
Novel bone biology assay context; quantitative potency not established.
Concentration-response and mechanistic validation needed.
Osteoclast Differentiation Anti-osteoporosis Bone Resorption

Aspochalasin I Research and Application Scenarios


Cancer Cell Cytotoxicity Screening

Based on the head-to-head cytotoxicity data from Zhou et al. (2004) establishing IC50 values of 22.1 μM (NCI-H460), 33.4 μM (MCF-7), and 19.9 μM (SF-268) [1], Aspochalasin I is suitable as a positive control or test compound in cancer cytotoxicity screening programs where documented potency ranges across multiple cell lines are required. The published lack of significant selectivity across the tested cancer panel should be considered when interpreting results. Procurement of Aspochalasin I rather than Aspochalasin J or K ensures access to the most potent analog in this series for NCI-H460 and SF-268 models.

Melanogenesis and Depigmenting Agent Discovery

Aspochalasin I's demonstrated inhibition of melanogenesis (IC50 = 22.4 μM) in Mel-Ab cells without accompanying cytotoxicity [2] supports its application in pigmentation biology research, tyrosinase inhibition studies, and screening campaigns for depigmenting or skin-lightening agents. Researchers should verify the absence of cytotoxicity in their specific experimental systems, as the published finding is based on a single melanocyte cell line model.

Bone Biology and Osteoclast Differentiation Research

The novel finding that Aspochalasin I inhibits RANKL-induced osteoclast differentiation in BMMs [3] supports its use in bone resorption studies and anti-osteoporotic drug discovery programs. As this is the first report of this activity, researchers should independently validate the effect and establish concentration-response relationships in their experimental systems. Quantitative potency data are not yet established in the published literature.

Antimicrobial Susceptibility Screening

Qualitative antibacterial activity of Aspochalasin I against Gram-positive pathogens including S. aureus and MRSA has been reported [4]. Aspochalasin I may be included in antimicrobial screening panels for natural product-derived antibacterial discovery. Given the absence of published MIC values, researchers should conduct independent broth microdilution or agar dilution assays to establish quantitative potency against their target pathogens of interest.

Application
Selection Property
Validation Focus
Cell-Model Cytotoxicity Studies
Reported cytotoxicity endpoint context across NCI-H460, MCF-7, SF-268
Verify IC50 profiles in target cell lines; note lack of selectivity across panel
Melanogenesis & Depigmenting Research
Tyrosinase inhibition without concomitant cytotoxicity in Mel-Ab model
Confirm melanogenesis inhibition and cytotoxicity profile in user models
Bone Biology / Osteoclast Research
First report of RANKL-induced osteoclast differentiation inhibition
Establish concentration-response relationships; validate in target systems
Antimicrobial Susceptibility Screening
Qualitative Gram-positive antibacterial activity reported
Determine MIC against specific S. aureus, MRSA, and B. subtilis strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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